1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
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Overview
Description
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is a chemical compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with a suitable diketone in the presence of a base, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-hydroxy-1,6-dihydropyridin-2(3H)-one
- 1-Benzyl-4-hydroxy-1,6-dihydropyridin-3(2H)-one
Uniqueness
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is unique due to the position of the hydroxyl group and the specific substitution pattern on the pyridinone ring. This can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-6,14H,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHGFBTNUJVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)CN1CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512558 |
Source
|
Record name | 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15057-43-9 |
Source
|
Record name | 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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